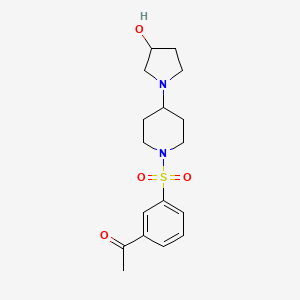

![molecular formula C22H27N3O4 B2664197 2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide CAS No. 898439-60-6](/img/structure/B2664197.png)

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

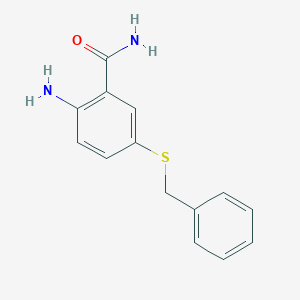

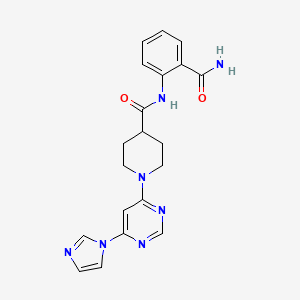

The molecular structure of this compound is characterized by the presence of a benzylpiperazinyl group, a pyran ring, and an acetamide group. The binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 to the compounds 2, 3 with the protein (PDB ID 3QLS) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.475. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Scientific Research Applications

H1-Antihistamine and Mast Cell Stabilization

Research into N-benzylpiperazino derivatives has shown promising H1-antihistamine activity, which could be relevant for treating allergies and asthma. In particular, these compounds have been evaluated for their ability to stabilize mast cells and inhibit histamine release, a crucial factor in allergic reactions. One compound demonstrated potent H1-antihistamine activity, comparable to that of mepyramine, and inhibited histamine release in rat models, suggesting potential application in antianaphylactic treatments (Buckle et al., 1986).

Calcium Channel Blocker for Epilepsy Treatment

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective blockers of T-type calcium channels. These blockers show promise as drug candidates for the treatment of generalized epilepsies, owing to their solubility, brain penetration, and negative results in Ames tests, indicating a favorable profile for clinical development (Bezençon et al., 2017).

Histamine H4 Receptor Ligands for Anti-inflammatory Applications

Compounds containing the 2-aminopyrimidine core have been synthesized as ligands for the histamine H4 receptor, offering potential anti-inflammatory and antinociceptive applications. This suggests their usefulness in developing treatments for inflammation and pain, supporting the potential of H4R antagonists in therapeutic applications (Altenbach et al., 2008).

Central Nervous System Receptor Affinity

(1-Benzylpiperazin-2-yl)methanols have been synthesized from (S)-serine, showing interaction with σ1-receptors. This indicates potential applications in developing drugs targeting central nervous system disorders, highlighting the versatility of benzylpiperazine derivatives in medicinal chemistry (Beduerftig et al., 2001).

Future Directions

The compound and its derivatives could be further evaluated for their potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Further studies could also focus on the synthesis of this compound and its derivatives, and their evaluation for various biological activities.

Properties

IUPAC Name |

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-2-8-23-22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-6-4-3-5-7-18/h2-7,13,16H,1,8-12,14-15,17H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEMCNLRTJSYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664123.png)

![N-isopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664124.png)

![3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2664136.png)